

5-epi-Jinkoheremol: A Technical Guide to its Discovery, Origin, and Bioactivity

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Compound of Interest

Compound Name: 5-epi-Jinkoheremol

Cat. No.: B12423962

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Abstract

This document provides a comprehensive technical overview of the novel sesquiterpenoid, **5-epi-Jinkoheremol**. It details its initial discovery through genome mining of the medicinal plant *Catharanthus roseus*, its natural origin, and the elucidation of its chemical structure.

Furthermore, this guide elaborates on the successful heterologous production of **5-epi-Jinkoheremol** in a microbial host, *Saccharomyces cerevisiae*, through advanced metabolic and protein engineering strategies. The potent antifungal activity of this compound against significant plant pathogens is discussed, alongside a hypothesized mechanism of action.

Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support further research and development efforts.

Discovery and Origin

Identification through Genome Mining

The discovery of **5-epi-Jinkoheremol** was a result of a targeted genome mining approach of the medicinal plant *Catharanthus roseus*, a species renowned for its production of therapeutic terpenoid indole alkaloids. This endeavor led to the identification of a cryptic biosynthetic gene cluster (BGC) containing a terpene synthase (TPS) gene, CrTPS18, and a neighboring cytochrome P450 gene, CYP71D349.[1]

Natural Source and Biosynthesis

5-epi-Jinkoheremol is a natural product of *Catharanthus roseus*. Its biosynthesis is initiated from the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP). The sesquiterpene synthase encoded by CrTPS18, named TPS18, catalyzes the conversion of FPP into **5-epi-Jinkoheremol**.^[1] This aristolochene-type chemical is a key intermediate in a potential defense-related metabolic pathway within the plant.

Chemical Structure and Characterization

The structure of **5-epi-Jinkoheremol** was elucidated through a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data: NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR data for **5-epi-Jinkoheremol**, which is crucial for its unambiguous identification.

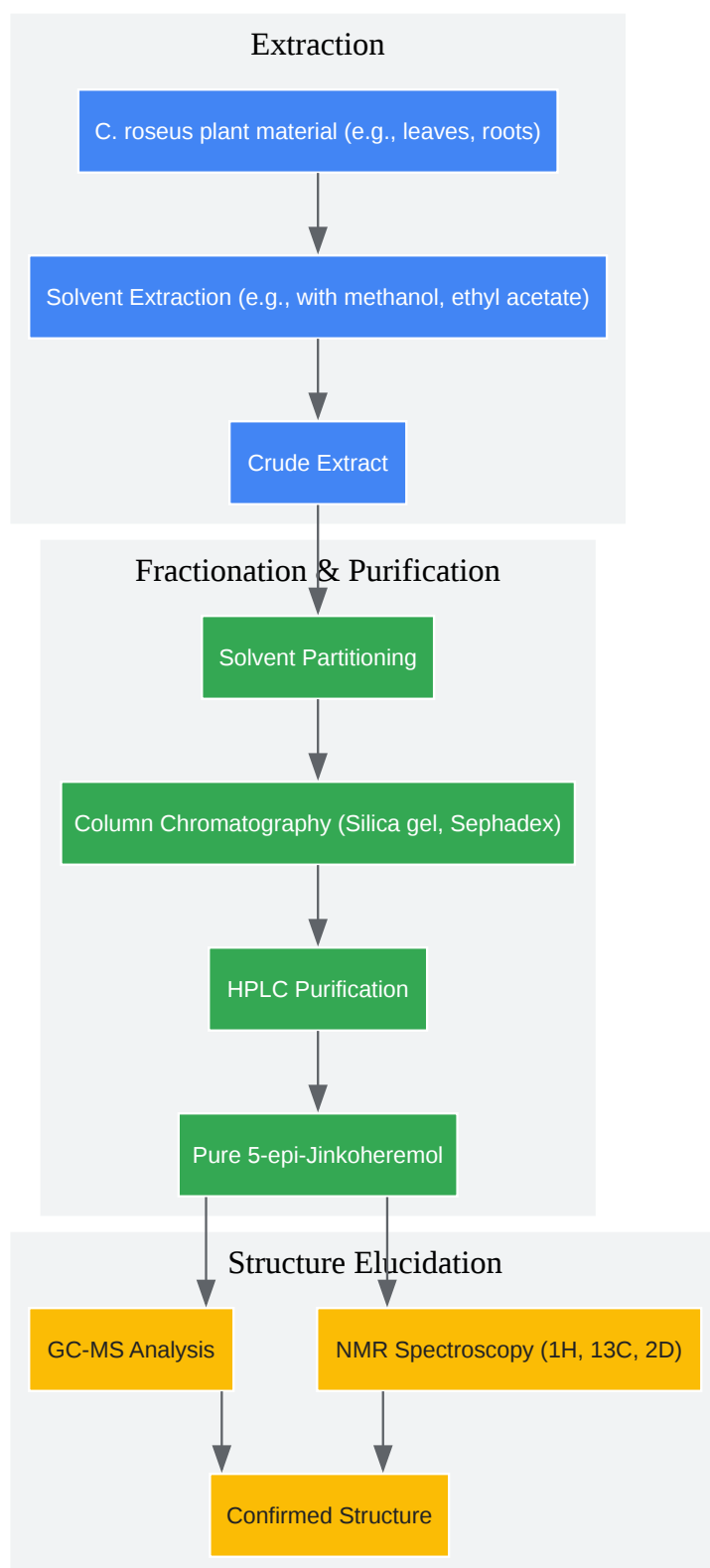
Position	¹³ C (δc)	¹ H (δH, mult., J in Hz)
1	35.2	1.62 (m), 1.95 (m)
2	26.9	1.45 (m)
3	38.7	1.88 (m)
4	55.1	2.15 (m)
5	49.8	2.61 (d, 9.5)
6	120.9	5.35 (s)
7	141.2	
8	24.1	1.55 (m)
9	41.5	1.25 (m), 1.65 (m)
10	39.4	
11	149.5	
12	109.2	4.72 (s), 4.75 (s)
13	21.0	1.75 (s)
14	28.1	0.95 (d, 6.5)
15	16.2	0.92 (s)

Data obtained from the supplementary information of Liang et al., J. Nat. Prod. 2021, 84, 10, 2709–2716.

Experimental Protocols

Initial Isolation and Structure Elucidation from *Catharanthus roseus*

While the seminal discovery paper by Liang et al. (2021) focused on the genetic basis and heterologous expression, the initial isolation from the plant would have followed established natural product chemistry protocols. A generalized workflow is presented below.



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Fig. 1: Generalized workflow for the isolation and structure elucidation of **5-epi-Jinkoheremol**.

Microbial Production in *Saccharomyces cerevisiae*

A recent breakthrough has been the high-titer production of **5-epi-Jinkoheremol** in engineered *S. cerevisiae*.^[2] The key metabolic engineering strategies are outlined below.

To increase the precursor supply of FPP, the native MVA pathway in yeast was upregulated by overexpressing key enzymes. This ensures a higher metabolic flux towards sesquiterpenoid biosynthesis.

The catalytic efficiency of the key enzyme, TPS18, was a limiting factor in production. Through protein engineering, a variant, TPS18I21P/T414S, was created with improved catalytic activity and stability.^[2]

- **Cultivation:** Engineered yeast strains are cultured in a suitable medium (e.g., YPD) with optimized carbon sources.
- **Extraction:** After fermentation, the culture broth is extracted with an organic solvent such as hexane.
- **Purification:** The organic extract is dried and can be further purified by silica gel column chromatography.
- **Analysis:** The final product is analyzed and quantified by GC-MS.

Biological Activity and Mechanism of Action

Potent Antifungal Properties

5-epi-Jinkoheremol has demonstrated significant fungicidal activity against two major plant pathogens:

- *Ustilago maydis* (a biotrophic fungus)
- *Rhizoctonia solani* (a necrotrophic fungus)

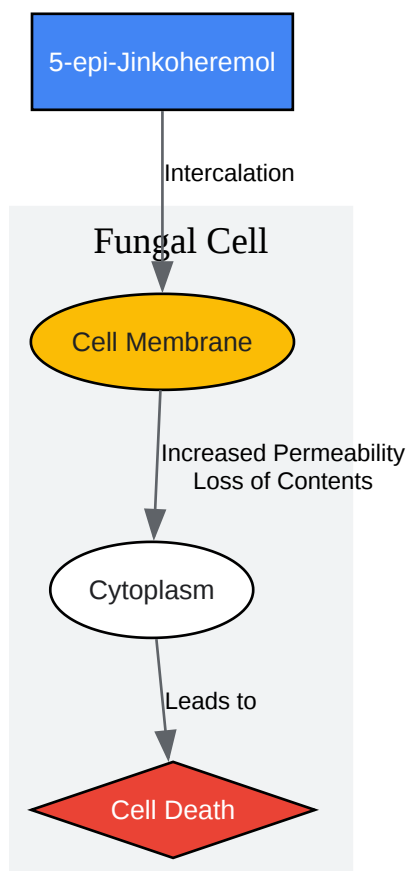
Its efficacy has been shown to be comparable or even superior to some commercial fungicides.^[1]

Antifungal Activity Data

Fungal Species	Activity Metric	Value	Reference
Ustilago maydis	EC50	~5 µg/mL	[1]
Rhizoctonia solani	EC50	~2.5 µg/mL	[1]

Proposed Mechanism of Action

The precise signaling pathway and molecular targets of **5-epi-Jinkoheremol** in fungal cells are currently unknown.[3] However, based on the known mechanisms of other sesquiterpenoids, a plausible hypothesis involves the disruption of the fungal cell membrane. The lipophilic nature of sesquiterpenoids allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, loss of cellular contents, and ultimately, cell death.



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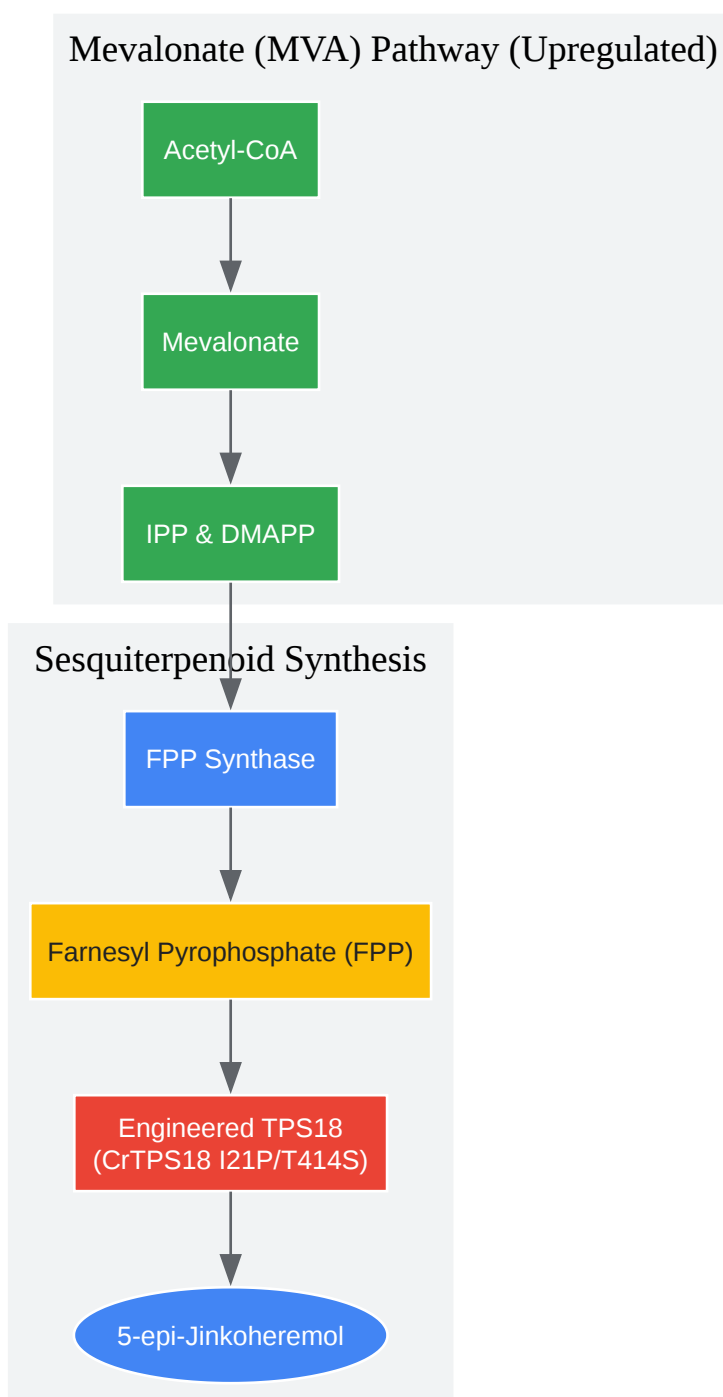
Fig. 2: Hypothesized antifungal mechanism of **5-epi-Jinkoheremol** via cell membrane disruption.

Future Perspectives

The discovery and successful microbial production of **5-epi-Jinkoheremol** open up several avenues for future research and development. Elucidating its specific antifungal mechanism of action will be crucial for its potential application as a biofungicide. Further optimization of the microbial production platform could lead to commercially viable yields. Additionally, the potent bioactivity of **5-epi-Jinkoheremol** warrants investigation into its potential applications in other areas, such as human health.

Biosynthesis and Engineering Pathway

The following diagram illustrates the engineered biosynthetic pathway for **5-epi-Jinkoheremol** production in *Saccharomyces cerevisiae*.



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